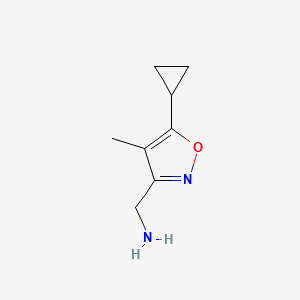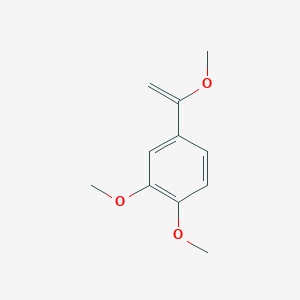
1,2-Dimethoxy-4-(1-methoxyethenyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dimethoxy-4-(1-methoxyethenyl)benzene is an organic compound with the molecular formula C11H14O3. It is a derivative of benzene, featuring two methoxy groups and a methoxyethenyl group attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
1,2-Dimethoxy-4-(1-methoxyethenyl)benzene can be synthesized through several methods. One common approach involves the alkylation of 1,2-dimethoxybenzene with methoxyethenyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the methoxyethenyl halide, facilitating the nucleophilic attack on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as palladium or nickel, can enhance the reaction rate and yield. The reaction conditions are optimized to maintain a high purity of the final product, often involving distillation or recrystallization steps.
化学反应分析
Types of Reactions
1,2-Dimethoxy-4-(1-methoxyethenyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the methoxyethenyl group to an ethyl group using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of quinones or aldehydes.
Reduction: Conversion to ethyl-substituted benzene derivatives.
Substitution: Introduction of halogen, nitro, or sulfonic acid groups onto the benzene ring.
科学研究应用
1,2-Dimethoxy-4-(1-methoxyethenyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the manufacture of fragrances, flavors, and other aromatic compounds.
作用机制
The mechanism of action of 1,2-dimethoxy-4-(1-methoxyethenyl)benzene involves its interaction with specific molecular targets and pathways. The methoxy groups and the methoxyethenyl group can participate in hydrogen bonding and hydrophobic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
1,2-Dimethoxy-4-(1-methoxyethenyl)benzene can be compared with other similar compounds, such as:
1,2-Dimethoxy-4-(1-propenyl)benzene: Similar structure but with a propenyl group instead of a methoxyethenyl group. It has different reactivity and applications.
1,2-Dimethoxy-4-methylbenzene: Lacks the methoxyethenyl group, resulting in different chemical properties and uses.
1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: Features a different substitution pattern on the benzene ring, leading to unique reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C11H14O3 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC 名称 |
1,2-dimethoxy-4-(1-methoxyethenyl)benzene |
InChI |
InChI=1S/C11H14O3/c1-8(12-2)9-5-6-10(13-3)11(7-9)14-4/h5-7H,1H2,2-4H3 |
InChI 键 |
QMUIMBUQWVGBCJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C(=C)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


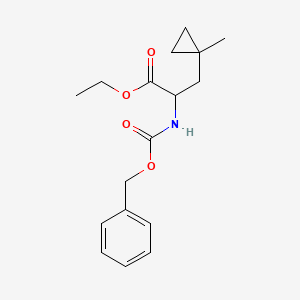
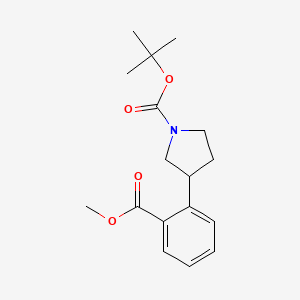
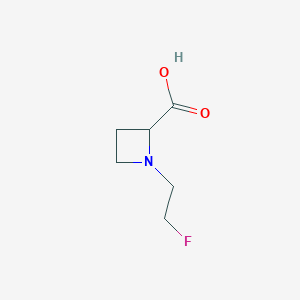
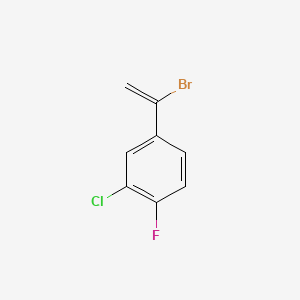
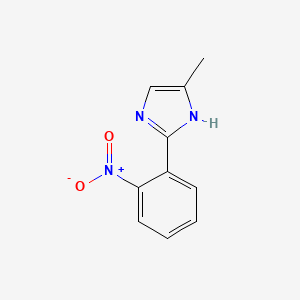
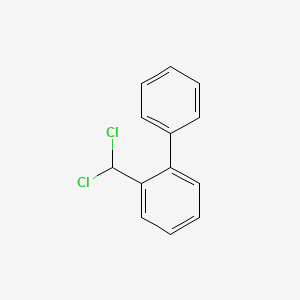
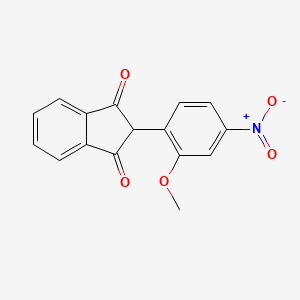
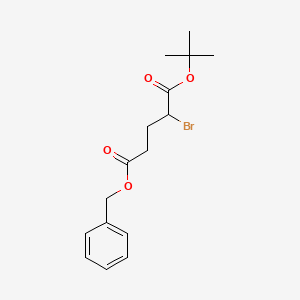
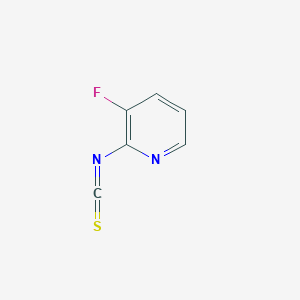
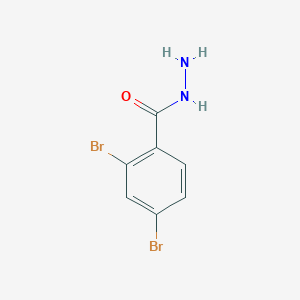
![2-[(1-Methyl-1H-pyrazol-4-yl)methoxy]ethanamine](/img/structure/B13685039.png)
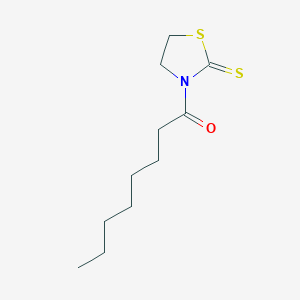
![3-[4-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one](/img/structure/B13685049.png)
